molecular formula C9H9N3OS B13219406 6-(3-Methoxy-1,2-thiazol-5-yl)pyridin-2-amine

6-(3-Methoxy-1,2-thiazol-5-yl)pyridin-2-amine

Cat. No.: B13219406
M. Wt: 207.25 g/mol
InChI Key: QKDUFJZBTFFFJY-UHFFFAOYSA-N
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Description

6-(3-Methoxy-1,2-thiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both a thiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxy-1,2-thiazol-5-yl)pyridin-2-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxy-1,2-thiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-(3-Methoxy-1,2-thiazol-5-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Methoxy-1,2-thiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Methoxy-1,2-thiazol-5-yl)pyridine
  • 2-Amino-6-(3-methoxy-1,2-thiazol-5-yl)pyridine
  • 3-Methoxy-1,2-thiazole-5-ylamine

Uniqueness

6-(3-Methoxy-1,2-thiazol-5-yl)pyridin-2-amine is unique due to its specific combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

6-(3-methoxy-1,2-thiazol-5-yl)pyridin-2-amine

InChI

InChI=1S/C9H9N3OS/c1-13-9-5-7(14-12-9)6-3-2-4-8(10)11-6/h2-5H,1H3,(H2,10,11)

InChI Key

QKDUFJZBTFFFJY-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)C2=NC(=CC=C2)N

Origin of Product

United States

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